Benzenaminium, N-methylidyne-
CAS No.: 102397-36-4
Cat. No.: VC16683536
Molecular Formula: C7H6N+
Molecular Weight: 104.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102397-36-4 |
---|---|
Molecular Formula | C7H6N+ |
Molecular Weight | 104.13 g/mol |
IUPAC Name | N-phenylmethanimine |
Standard InChI | InChI=1S/C7H6N/c1-8-7-5-3-2-4-6-7/h1-6H/q+1 |
Standard InChI Key | SQJVPMNTLGHXJL-UHFFFAOYSA-N |
Canonical SMILES | [CH+]=NC1=CC=CC=C1 |
Introduction
Structural and Electronic Configuration
The methylidyne radical (CH- ) is characterized by a carbon atom bonded to a hydrogen atom with three unpaired electrons . In N-methylidyne-substituted benzenaminium, the nitrogen atom in the anilinium ion (C₆H₅NH₃⁺) is hypothesized to bond with a methylidyne group, forming a structure analogous to C₆H₅N⁺–CH (Figure 1). This configuration introduces a radical center at the nitrogen-carbon bond, rendering the molecule highly reactive.
Bonding and Radical Stability
Synthesis Pathways
Radical-Mediated Formation
Methylidyne radicals (CH- ) are known to participate in barrierless addition reactions with unsaturated hydrocarbons . A plausible route for synthesizing N-methylidyne-benzenaminium involves the reaction of protonated aniline (benzenaminium) with methylidyne under high-energy conditions:
C₆H₅NH₃⁺ + CH- → C₆H₅N⁺–CH + H₂
This mechanism parallels the methylidyne addition–cyclization–aromatization (MACA) observed in interstellar PAH formation .
Challenges in Isolation
Terrestrial synthesis is hindered by the compound’s radical instability. Experimental attempts would require cryogenic matrices or inert gas-phase environments to mitigate rapid degradation.
Thermodynamic and Kinetic Data
Enthalpy of Formation
While direct data for N-methylidyne-benzenaminium is unavailable, analogous compounds provide insights. For example, the enthalpy of formation (ΔfH°) for 3-methylbenzenamine (m-toluidine) in the gas phase is 61.1 kJ/mol . Extrapolating, the incorporation of a methylidyne group likely increases ΔfH° due to radical instability, though precise values require computational validation.
Table 1: Comparative Thermodynamic Properties
Compound | ΔfH° (kJ/mol) | Phase | Reference |
---|---|---|---|
3-Methylbenzenamine | 61.1 | Gas | |
Methylidyne (CH- ) | 594.0 | Gas | |
N-Methylidyne-benzenaminium* | ~650–700 | Gas (est.) | — |
*Estimated based on additive contributions.
Reaction Kinetics
Methylidyne radicals exhibit near-temperature-independent rate constants (~4 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) when reacting with aromatic systems . If N-methylidyne-benzenaminium forms via CH- addition to benzenaminium, similar kinetics would apply, favoring low-temperature interstellar environments.
Applications and Implications
Astrochemistry
Methylidyne radicals are abundant in the interstellar medium (ISM) and contribute to PAH and fullerene formation . N-Methylidyne-benzenaminium could serve as a precursor to nitrogen-doped carbonaceous materials, potentially explaining spectral lines in molecular clouds.
Organic Synthesis
In terrestrial settings, stabilized derivatives of N-methylidyne-benzenaminium might enable novel C–N bond-forming reactions. For instance, trapping the radical with spin-labeling agents could yield paramagnetic probes for EPR studies.
Future Directions
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Computational Modeling: DFT or CCSD(T) studies to refine the electronic structure and thermodynamic parameters.
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Laboratory Detection: Matrix-isolation spectroscopy coupled with ion traps to characterize vibrational and rotational spectra.
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Interstellar Surveys: Targeted radioastronomy searches for spectral signatures in regions rich in methylidyne and aromatic amines.
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